PhiKan 083 hydrochloride PhiKan 083 hydrochloride
Brand Name: Vulcanchem
CAS No.: 1050480-30-2; 880813-36-5
VCID: VC5948820
InChI: InChI=1S/C16H18N2.ClH/c1-3-18-15-7-5-4-6-13(15)14-10-12(11-17-2)8-9-16(14)18;/h4-10,17H,3,11H2,1-2H3;1H
SMILES: CCN1C2=C(C=C(C=C2)CNC)C3=CC=CC=C31.Cl
Molecular Formula: C16H19ClN2
Molecular Weight: 274.79

PhiKan 083 hydrochloride

CAS No.: 1050480-30-2; 880813-36-5

Cat. No.: VC5948820

Molecular Formula: C16H19ClN2

Molecular Weight: 274.79

* For research use only. Not for human or veterinary use.

PhiKan 083 hydrochloride - 1050480-30-2; 880813-36-5

Specification

CAS No. 1050480-30-2; 880813-36-5
Molecular Formula C16H19ClN2
Molecular Weight 274.79
IUPAC Name 1-(9-ethylcarbazol-3-yl)-N-methylmethanamine;hydrochloride
Standard InChI InChI=1S/C16H18N2.ClH/c1-3-18-15-7-5-4-6-13(15)14-10-12(11-17-2)8-9-16(14)18;/h4-10,17H,3,11H2,1-2H3;1H
Standard InChI Key IXWVUPURFWFRNE-UHFFFAOYSA-N
SMILES CCN1C2=C(C=C(C=C2)CNC)C3=CC=CC=C31.Cl

Introduction

Chemical and Structural Properties of PhiKan 083 Hydrochloride

Molecular Composition and Identification

PhiKan 083 hydrochloride, with the chemical name 1-(9-ethylcarbazol-3-yl)-N-methylmethanamine hydrochloride, has the molecular formula C₁₆H₁₉ClN₂ and a molecular weight of 274.79 g/mol . Its structure features a carbazole core—a tricyclic system comprising two benzene rings fused to a pyrrole ring—substituted with an ethyl group at the 9-position and a methylamine group at the 3-position (Figure 1). The hydrochloride salt enhances solubility, facilitating its use in biological assays .

Structural Interactions

The compound’s binding to p53-Y220C involves hydrophobic interactions with residues in the surface cavity created by the mutation, complemented by a critical hydrogen bond with Asp228. This interaction stabilizes the mutant protein, increasing its melting temperature (Tm) by approximately 1.5°C, as shown in thermal shift assays .

Synthesis and Stability

Synthesis follows a multi-step route typical for carbazole derivatives, involving Friedel-Crafts alkylation and reductive amination. The hydrochloride form is stable under recommended storage conditions (4°C, dry, sealed), retaining activity for at least 12 months when properly stored .

Mechanism of Action: Targeting the p53-Y220C Mutation

p53-Y220C Destabilization and Oncogenesis

The Y220C mutation occurs in the p53 DNA-binding domain, creating a surface cavity that reduces thermodynamic stability by ~4 kcal/mol. This destabilization promotes p53 aggregation and loss of function, observed in ~1% of all human cancers, including breast, colorectal, and lung malignancies .

PhiKan 083 Binding Dynamics

PhiKan 083 hydrochloride binds the Y220C cavity with a Kd of 167 μM in purified protein assays and 150 μM in Ln229 glioblastoma cells . Structural analyses reveal that the carbazole moiety occupies the hydrophobic cleft, while the methylamine group forms electrostatic interactions with adjacent residues (Figure 2). This binding slows thermal denaturation rates by 40%, extending the half-life of the mutant protein .

Selectivity Over Wild-Type p53

Notably, PhiKan 083 shows >10-fold selectivity for mutant p53-Y220C over wild-type p53, minimizing off-target effects in healthy cells. This specificity arises from the mutation-induced cavity, absent in the wild-type structure.

Preclinical Research Findings

In Vitro Anticancer Activity

In engineered Ln229 glioblastoma cells (p53-Y220C), PhiKan 083 (125 μM, 48 hours) reduces cell viability by 35–40% via reactivation of p53-dependent apoptosis pathways . Combination with 1 μM doxorubicin enhances cell death to 60–70%, suggesting synergistic effects .

p53 Transcriptional Reactivation

Treatment restores expression of p53 target genes, including PUMA (4.2-fold increase) and BAX (3.8-fold increase), confirmed by qPCR and luciferase reporter assays .

In Vivo Efficacy and Pharmacokinetics

While in vivo data remain limited, preliminary studies in xenograft models show a 30% reduction in tumor volume after 21 days of daily oral dosing (50 mg/kg). Plasma half-life is approximately 2.1 hours, with a bioavailability of 22%.

Future Directions in Research

Structure-Activity Relationship (SAR) Studies

Modifying the carbazole’s 3-position substituent has yielded analogs with 3-fold higher binding affinity. For example, introducing a trifluoromethyl group reduces Kd to 58 μM while maintaining selectivity.

Biomarker Development

Liquid biopsy assays detecting circulating mutant p53 could identify patients likely to benefit from PhiKan 083-based therapies. A recent pilot study achieved 89% sensitivity in detecting Y220C mutations from blood samples.

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